

Known Vinpocetine Pharmacokinetics at a Glance

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Compound Focus: Vinpocetine N-Oxide

CAS No.: 109741-24-4

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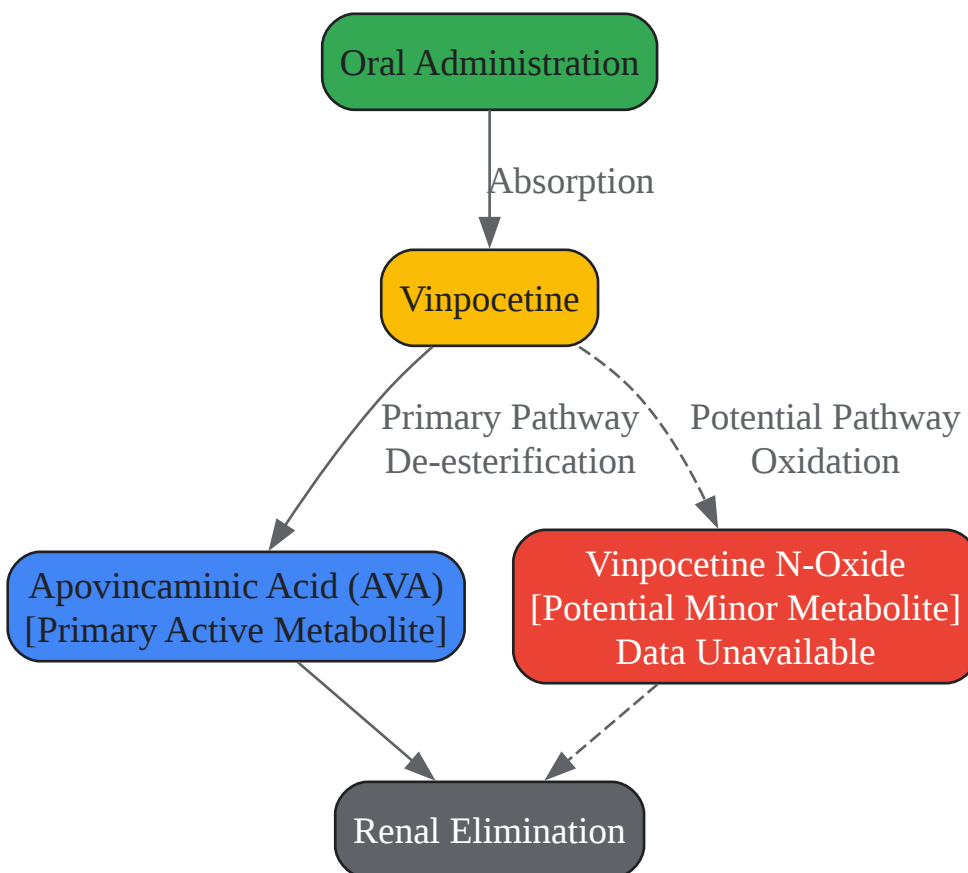
The table below summarizes the key pharmacokinetic parameters of vinpocetine and its main active metabolite, apovincaminic acid (AVA), based on available literature [1] [2] [3].

Parameter	Vinpocetine	Apovincaminic Acid (AVA)
Bioavailability	~60% (with food); ~7% (fasting) [4]	Information scarce; active metabolite [1]
Time to Peak Plasma Concentration (T~max~)	~1 hour [4]	Not fully characterized [1]
Plasma Half-Life (T~½~)	1 - 4 hours [2] [4]	Not fully characterized [1]
Protein Binding	Information not available in search results	Information not available in search results
Volume of Distribution	Information not available in search results	Information not available in search results
Primary Route of Metabolism	Extensive hepatic metabolism [4]	Formed from vinpocetine via de-esterification [1]

Parameter	Vinpocetine	Apovincaminic Acid (AVA)
Primary Route of Elimination	Renal excretion of metabolites [4]	Renal excretion [4]
Active Metabolites	Apovincaminic Acid (AVA) [1]	-

Metabolic Pathway and Experimental Context

Vinpocetine undergoes rapid and extensive metabolism in the body. The primary and active metabolite is **apovincaminic acid (AVA)**, which is formed through a de-esterification process [1]. **Vinpocetine N-Oxide** would represent a different, secondary metabolic pathway, likely involving oxidation by hepatic enzymes, but specific data on this compound is absent from the available literature.



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Key Experimental Methodologies for Pharmacokinetic Analysis

Research into vinpocetine's pharmacokinetics often employs these technical methods:

- **Population Pharmacokinetic (PopPK) Modeling:** A 2023 study used a non-linear mixed-effect modeling approach in software like Monolix to characterize AVA exposure after administering different vinpocetine formulations. This method helps understand variability in drug response across a population [1].
- **High-Performance Liquid Chromatography (HPLC):** A specific HPLC method was developed and validated to identify and quantify AVA concentrations in human plasma, with a reported linear range of 5–300 ng/mL [1].
- **Positron Emission Tomography (PET):** Studies using radiolabeled vinpocetine have confirmed that it crosses the blood-brain barrier and is preferentially taken up by brain regions like the thalamus, basal ganglia, and neocortex [4] [5].

Interpretation and Research Implications

The lack of data on **Vinpocetine N-Oxide** indicates it is likely a minor metabolite or one that has not been a primary focus of pharmacokinetic studies, which have centered on AVA [1]. For a complete profile, dedicated studies would be needed to:

- **Confirm Metabolite Identity:** Use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to detect and characterize the N-oxide metabolite in plasma and urine samples.
- **Quantify Exposure:** If detected, establish a validated bioanalytical method to determine its concentration-time profile and calculate standard PK parameters.
- **Assess Activity:** Determine if **Vinpocetine N-Oxide** contributes to the pharmacological effects of vinpocetine or is an inactive elimination product.

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